DL-5-Fluoro-2-methoxyphenylalanine
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Overview
Description
DL-5-Fluoro-2-methoxyphenylalanine is a fluorinated derivative of phenylalanine, an essential amino acidThe presence of both fluorine and methoxy groups in its structure imparts distinct characteristics that can be exploited for various scientific and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-5-Fluoro-2-methoxyphenylalanine typically involves the introduction of fluorine and methoxy groups into the phenylalanine structure. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced into the aromatic ring of phenylalanine. This can be achieved using reagents such as fluorine gas or other fluorinating agents under controlled conditions .
Another approach involves the use of fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds under mild conditions. This enzymatic method is highly selective and environmentally friendly, making it suitable for industrial-scale production .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
DL-5-Fluoro-2-methoxyphenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenylalanine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
DL-5-Fluoro-2-methoxyphenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a probe in studying reaction mechanisms.
Biology: Incorporated into proteins to study protein folding, stability, and interactions.
Medicine: Investigated for its potential as a therapeutic agent and as a diagnostic tool in positron emission tomography (PET) imaging.
Industry: Utilized in the development of novel materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of DL-5-Fluoro-2-methoxyphenylalanine involves its incorporation into biological systems, where it can interact with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate biochemical pathways, affecting processes such as protein synthesis, enzyme inhibition, and signal transduction .
Comparison with Similar Compounds
DL-5-Fluoro-2-methoxyphenylalanine can be compared with other fluorinated phenylalanine derivatives, such as:
5-Fluorophenylalanine: Lacks the methoxy group, making it less hydrophobic and potentially less reactive.
2-Fluoro-4-methoxyphenylalanine: Has a different substitution pattern, which can affect its chemical and biological properties.
3-Fluoro-5-methoxyphenylalanine: Another isomer with distinct reactivity and applications
The unique combination of fluorine and methoxy groups in this compound imparts specific properties that can be advantageous in various applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
(2S)-2-amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIQPUAYMLZLEM-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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